molecular formula C23H18N4O4S B2498966 3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251617-08-9

3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2498966
M. Wt: 446.48
InChI Key: VBAJZAHEZRDRAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives involves multiple steps, including cyclization, alkylation, and acylation processes. A notable method includes the interaction of thieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide, followed by cyclization and alkylation to obtain the desired derivatives. These synthetic routes are crucial for introducing various substituents into the thieno[3,2-d]pyrimidine framework, allowing for the exploration of chemical reactions and properties of these compounds (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Molecular Structure Analysis

Molecular structure analysis of thieno[3,2-d]pyrimidine derivatives, including X-ray crystallography, reveals detailed insights into their conformation, bonding, and spatial arrangement. Such analyses contribute to understanding the interactions at the molecular level, influencing the physical and chemical properties of these compounds. The structural elucidation is foundational for designing molecules with desired characteristics and for the rational development of pharmaceuticals (Prasad, Krishnamurthy, Nagarajaiah, & Begum, 2014).

Scientific Research Applications

Solid-State Fluorescence Properties

Compounds with a thieno[3,2-d]pyrimidine backbone have been synthesized and studied for their solid-state fluorescence properties. Among these, certain derivatives showed strong solid-state fluorescence, indicating potential applications in materials science for fluorescence-based sensors or imaging agents (Yokota et al., 2012).

Anti-Inflammatory and Analgesic Activities

Novel derivatives synthesized from natural compounds have shown significant anti-inflammatory and analgesic activities, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives as leads for developing new anti-inflammatory and pain management drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. Certain compounds within this class exhibited activity against common bacterial strains, suggesting their potential as antimicrobial agents (Vlasov et al., 2015).

Synthesis of Heterocycles

Research into the synthesis of various heterocyclic compounds, including those with thieno[3,2-d]pyrimidine structures, has contributed to the development of methodologies for creating compounds with potential biological activities. These synthetic strategies enable the exploration of thieno[3,2-d]pyrimidine derivatives for various biomedical applications (Mahata et al., 2003).

Antihypertensive Agents

Certain thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating the potential of this class of compounds in developing new treatments for hypertension (Russell et al., 1988).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications in medicinal chemistry . Given the broad spectrum of biological activities of 1,3,4-thiadiazoles, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

3-benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-30-17-9-5-8-16(12-17)21-24-19(31-25-21)14-26-18-10-11-32-20(18)22(28)27(23(26)29)13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJZAHEZRDRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49673034

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